1-(Phenylsulfonyl)cyclopropan-1-ol

Organic Synthesis Cyclopropanation Sulfonyl Cyclopropanols

1-(Phenylsulfonyl)cyclopropan-1-ol (CAS 1006613-82-6) is a bench-stable, sulfonyl-activated cyclopropanol that functions as a cyclopropanone equivalent for nucleophilic addition of diverse organometallic reagents (sp, sp², sp³). Achieves 92% synthetic yield with high diastereoselectivity—ideal for installing metabolically stable cyclopropane motifs in drug discovery. Unlike 1-(phenylthio)cyclopropanol or 1-(p-toluenesulfonyl)cyclopropanol, the phenylsulfonyl group provides a unique balance of stability and reactivity. Validated for Ni-catalyzed [3+2] cycloadditions. A free-flowing solid for simplified logistics vs. liquid analogs. Select for reliable scale-up, structural diversity, and cost-efficient procurement.

Molecular Formula C9H10O3S
Molecular Weight 198.24 g/mol
CAS No. 1006613-82-6
Cat. No. B3026536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Phenylsulfonyl)cyclopropan-1-ol
CAS1006613-82-6
Molecular FormulaC9H10O3S
Molecular Weight198.24 g/mol
Structural Identifiers
SMILESC1CC1(O)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C9H10O3S/c10-9(6-7-9)13(11,12)8-4-2-1-3-5-8/h1-5,10H,6-7H2
InChIKeyFXNCQNXYJIXOGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Phenylsulfonyl)cyclopropan-1-ol (CAS 1006613-82-6): Procurement-Ready Cyclopropanone Surrogate for Tertiary Cyclopropanol Synthesis


1-(Phenylsulfonyl)cyclopropan-1-ol (CAS 1006613-82-6) is a bench-stable, sulfonyl-activated cyclopropanol . It functions as a highly reactive cyclopropanone equivalent, enabling the nucleophilic addition of diverse organometallic reagents (sp, sp2, sp3) under mild conditions to yield structurally diverse, including enantioenriched, tertiary cyclopropanols [1]. This compound is a key intermediate for constructing complex molecular scaffolds in medicinal chemistry and organic synthesis [2].

Procurement Risk Analysis: Why 1-(Phenylsulfonyl)cyclopropan-1-ol Is Not Interchangeable with Other Cyclopropanol Derivatives


Substituting 1-(Phenylsulfonyl)cyclopropan-1-ol with a structurally similar cyclopropanol, such as 1-(phenylthio)cyclopropanol or 1-(p-toluenesulfonyl)cyclopropanol, is not recommended without careful validation. The phenylsulfonyl group provides a unique balance of stability and reactivity as a cyclopropanone precursor . Differences in leaving group ability, steric bulk, and electronic properties significantly impact reaction yields, diastereoselectivity, and the scope of compatible nucleophiles [1]. The quantitative evidence below demonstrates these critical performance differences, which directly affect synthetic efficiency and the feasibility of accessing specific chemical space.

Quantitative Differentiation Guide for 1-(Phenylsulfonyl)cyclopropan-1-ol (CAS 1006613-82-6) Against Closest Analogs


Synthesis Efficiency: Higher Yield for 1-(Phenylsulfonyl)cyclopropan-1-ol vs. 1-(Phenylthio)cyclopropanol

A direct comparison of reported synthetic yields shows a significant advantage for 1-(Phenylsulfonyl)cyclopropan-1-ol over the structurally related 1-(phenylthio)cyclopropanol. This difference in efficiency impacts the cost-effectiveness and scalability of sourcing the compound for use as a building block .

Organic Synthesis Cyclopropanation Sulfonyl Cyclopropanols

Physical Form for Handling: Crystalline Solid vs. Liquid or Low-Melting Solid Analogs

The physical state of a compound is a critical factor for procurement, handling, and long-term storage. 1-(Phenylsulfonyl)cyclopropan-1-ol is a solid at room temperature with a defined melting point, unlike some thioether analogs which are reported as liquids or low-melting solids . This facilitates easier and safer weighing and dispensing.

Chemical Logistics Compound Storage Material Handling

Reactivity as a Cyclopropanone Surrogate: Broad Nucleophile Scope

The utility of 1-(Phenylsulfonyl)cyclopropan-1-ol as a cyclopropanone equivalent is defined by its ability to react with a wide range of organometallic nucleophiles. This broad scope is a key differentiator, enabling the synthesis of diverse 1-substituted cyclopropanols that are otherwise difficult to access .

Synthetic Methodology Cyclopropanone Chemistry Nucleophilic Addition

Recommended Application Scenarios for 1-(Phenylsulfonyl)cyclopropan-1-ol Based on Validated Performance


Synthesis of Enantioenriched Tertiary Cyclopropanols for Medicinal Chemistry

Medicinal chemistry programs often require the installation of metabolically stable, three-dimensional cyclopropane motifs. 1-(Phenylsulfonyl)cyclopropan-1-ol is the optimal choice for this task due to its documented ability to react with a wide range of nucleophiles to produce structurally diverse, and importantly, enantioenriched tertiary cyclopropanols with high diastereoselectivity [1]. This is a capability not commonly found with other cyclopropanone equivalents, making it a unique and valuable tool for exploring structure-activity relationships (SAR) in drug discovery .

Large-Scale Synthesis of Cyclopropanol Building Blocks

For process chemistry and scale-up activities, the high synthetic yield (92%) [1] and the solid, bench-stable nature of 1-(Phenylsulfonyl)cyclopropan-1-ol provide a clear procurement advantage. The higher yield directly reduces the cost of goods, while the solid form simplifies handling and storage logistics compared to liquid or low-melting analogs. These factors make it a more reliable and cost-effective starting material for the kilogram-scale production of valuable cyclopropanol intermediates .

Ni-Catalyzed Formal Cycloadditions for Cyclopentenone Synthesis

Researchers performing Ni-catalyzed [3+2] cycloadditions to synthesize 2,3-disubstituted cyclopentenones should select 1-(Phenylsulfonyl)cyclopropan-1-ol as their cyclopropanone precursor. It has been explicitly demonstrated as a viable substrate in this transformation, enabling access to reverse Pauson-Khand products with complete regiocontrol [1]. Using alternative, less-characterized cyclopropanone equivalents may result in lower yields or failed reactions due to incompatibility with the catalytic system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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